2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Overview
Description
"2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" is an intricate chemical compound with notable applications across various scientific disciplines. At its core, this compound features a triazolopyridazine and a chromene structure, making it a point of interest for researchers due to its complex architecture and potential functionalities.
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing . Abnormal activation of c-met kinase can lead to the development of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition can prevent the abnormal cellular processes that lead to the development of cancer .
Biochemical Pathways
Inhibition of c-Met kinase can disrupt these pathways, potentially preventing the growth and spread of cancer cells .
Pharmacokinetics
The review article on 1,2,4-triazolo derivatives suggests that in silico pharmacokinetic and molecular modeling studies have been summarized . This implies that the compound may have been designed with optimal pharmacokinetic properties in mind, to ensure effective bioavailability.
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines . Specifically, it has shown potent activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" involves a multistep process. Key starting materials typically include appropriately substituted phenyltriazolopyridazine and chromene derivatives. These are subjected to conditions that favor coupling reactions, possibly involving base catalysis and heating.
Industrial Production Methods
For industrial production, scale-up strategies incorporate batch or continuous flow methods to ensure the high yield and purity of the compound. Optimization of reaction conditions—such as temperature, pressure, and solvent selection—is crucial for maximizing efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Introducing oxygen or removing hydrogen can alter its oxidation state.
Reduction: : Gaining hydrogen or losing oxygen can reduce the compound to its simpler form.
Substitution: : Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizes hydrogen gas with a palladium on carbon catalyst.
Substitution: : Typically uses nucleophilic or electrophilic reagents like alkyl halides or acyl chlorides.
Major Products
The primary products from these reactions vary, ranging from simpler chromene derivatives to complex multi-ring systems, depending on the specific reagents and conditions employed.
Scientific Research Applications
"2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" finds utility in:
Chemistry: : Used as a model compound in studying reaction mechanisms.
Biology: : Explored for potential enzyme inhibition properties.
Medicine: : Investigated for its therapeutic potential, particularly in oncology and anti-inflammatory fields.
Industry: : Applicable in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Unique Aspects
"2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" is unique due to its fused triazolopyridazine and chromene systems, which offer distinct electronic properties and reactive sites.
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: : Similar in structure but lacks the triazolopyridazine component.
N-phenyl-1,2,4-triazol-3-amine: : Contains the triazole ring but not the chromene moiety.
6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: : Shares the triazolopyridazine structure but differs in the attached groups.
Each of these compounds provides a basis for comparative studies, highlighting the unique functionalities and applications of "this compound."
And that's a comprehensive dive into the intriguing world of this compound! What else piques your curiosity?
Properties
IUPAC Name |
2-oxo-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-22(17-14-16-8-4-5-9-18(16)32-23(17)30)24-12-13-31-20-11-10-19-25-26-21(28(19)27-20)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMCABTLPIHMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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